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Compound of Interest

Compound Name: UNC3866

Cat. No.: B611582 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of UNC3866, a potent chemical probe

targeting the chromodomains of Polycomb Repressive Complex 1 (PRC1), and its structurally

related negative control, UNC4219. This document outlines their mechanisms of action,

comparative experimental performance, and the signaling pathways they influence, supported

by experimental data and detailed protocols.

Introduction
UNC3866 is a cell-active chemical probe that functions as an antagonist of the methyl-lysine

(Kme) reading function of the Polycomb CBX and CDY families of chromodomains.[1][2] It

exhibits high potency for the chromodomains of CBX4 and CBX7, which are components of the

PRC1 complex.[1][2] PRC1 is a key epigenetic regulator involved in transcriptional repression

and plays a crucial role in development and disease, including cancer. UNC3866 acts by

mimicking the trimethylated histone H3 lysine 27 (H3K27me3) tail, thereby competitively

inhibiting the binding of CBX-containing PRC1 complexes to this repressive histone mark.[1]

To ensure that the observed cellular effects of UNC3866 are due to its on-target activity, a

closely related but inactive compound, UNC4219, was developed as a negative control.[1] This

guide will detail the critical differences between these two molecules and provide the

experimental evidence that establishes UNC3866 as a specific inhibitor and UNC4219 as a

valid negative control.
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Mechanism of Action and Structural Differences
The specificity of UNC3866 lies in its ability to bind to the aromatic cage of the CBX

chromodomain, a pocket that recognizes the trimethylated lysine residue of H3K27. The

structure of UNC3866 incorporates a dimethylated amine on an azetidine ring, which effectively

mimics the trimethylated lysine.

In contrast, UNC4219, the negative control, has a key structural modification: the nitrogen atom

on the azetidine ring is methylated. This seemingly minor change prevents the necessary

interactions within the aromatic cage of the CBX chromodomain, thus abolishing its binding

affinity.[1]

Below are the chemical structures of UNC3866 and UNC4219, highlighting the critical

difference.

UNC3866 structure

UNC3866

UNC4219 structure

UNC4219

Comparative Performance Data
The efficacy and specificity of UNC3866 compared to UNC4219 have been demonstrated

through various biochemical and cell-based assays.

Biochemical Binding Affinity
Isothermal titration calorimetry (ITC) has been used to directly measure the binding affinity of

UNC3866 and UNC4219 to the CBX7 chromodomain. The results clearly show that while

UNC3866 binds with high affinity, UNC4219 does not interact.[1]
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Compound Target Method Kd (nM)

UNC3866 CBX7 ITC 97 ± 2.4

UNC4219 CBX7 ITC

No interaction

detected (up to 100

µM)

UNC3866 also shows selectivity for different CBX and CDY chromodomains, as determined by

AlphaScreen assays.[2]

Target Chromodomain UNC3866 IC50 (nM)

CBX7 66 ± 1.2

CBX4 ~100

CBX2 ~1800

CBX6 ~600

CBX8 ~1200

CDY1 ~6500

CDYL1b ~900

CDYL2 ~900

Cellular Proliferation Assay
The biological effect of UNC3866 on cell proliferation was assessed in the PC3 prostate cancer

cell line, where CBX7 is known to have a role. In contrast, UNC4219 showed negligible effects

on cell proliferation, confirming that the anti-proliferative activity of UNC3866 is a consequence

of its specific inhibition of PRC1 chromodomains.[1]

Compound Cell Line Assay EC50 (µM)

UNC3866 PC3 Cell Proliferation ~34

UNC4219 PC3 Cell Proliferation > 76

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b611582?utm_src=pdf-body
https://www.selleckchem.com/products/unc3866.html
https://www.benchchem.com/product/b611582?utm_src=pdf-body
https://www.benchchem.com/product/b611582?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4755828/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway
UNC3866 targets a key step in the Polycomb signaling pathway. The Polycomb Repressive

Complex 2 (PRC2) first trimethylates histone H3 at lysine 27 (H3K27me3). This repressive

mark is then "read" by the chromodomain of CBX proteins within the canonical PRC1 complex.

The recruitment of PRC1 to chromatin leads to the monoubiquitination of histone H2A at lysine

119 (H2AK119ub), which contributes to chromatin compaction and transcriptional repression.

[3][4][5] UNC3866 disrupts this cascade by preventing the recognition of H3K27me3 by PRC1.

PRC2 Complex PRC1 Complex Recruitment and Action

Inhibition

Downstream Effect

PRC2
(EZH2) H3K27me3

 writes Canonical PRC1
(CBX7)

 recruits
H2AK119ub

 writes Transcriptional
Repression

 leads to

UNC3866

 inhibits
UNC4219
(Inactive)

Click to download full resolution via product page

UNC3866 inhibits the recruitment of PRC1 to H3K27me3.

Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding
Affinity
Objective: To determine the dissociation constant (Kd) of UNC3866 and UNC4219 for the

CBX7 chromodomain.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b611582?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10954450/
https://pubmed.ncbi.nlm.nih.gov/33821005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7033561/
https://www.benchchem.com/product/b611582?utm_src=pdf-body
https://www.benchchem.com/product/b611582?utm_src=pdf-body-img
https://www.benchchem.com/product/b611582?utm_src=pdf-body
https://www.benchchem.com/product/b611582?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Purified recombinant CBX7 chromodomain protein is dialyzed against the ITC buffer (e.g., 20

mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

The protein solution is loaded into the sample cell of the microcalorimeter.

UNC3866 or UNC4219, dissolved in the same buffer, is loaded into the injection syringe.

A series of small injections of the compound into the protein solution is performed at a

constant temperature (e.g., 25 °C).

The heat change associated with each injection is measured.

The resulting data are fitted to a suitable binding model to determine the Kd, stoichiometry

(n), and enthalpy of binding (ΔH).

AlphaScreen Competition Assay for Selectivity Profiling
Objective: To determine the IC50 values of UNC3866 against a panel of chromodomains.

Methodology:

A biotinylated peptide corresponding to a histone tail with a specific methylation mark (e.g.,

H3K27me3) is used.

The chromodomain protein of interest is expressed with an affinity tag (e.g., GST or 6xHis).

Streptavidin-coated donor beads are incubated with the biotinylated peptide.

Antibody-coated acceptor beads (e.g., anti-GST or anti-His) are incubated with the tagged

chromodomain protein.

The donor and acceptor bead complexes are mixed in the presence of varying

concentrations of the inhibitor (UNC3866).

The mixture is incubated to allow for binding to reach equilibrium.
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The plate is read on an AlphaScreen-capable plate reader. The signal generated is inversely

proportional to the inhibitory activity of the compound.

IC50 values are calculated from the dose-response curves.

PC3 Cell Proliferation Assay
Objective: To assess the effect of UNC3866 and UNC4219 on the proliferation of PC3 cells.

Methodology:

PC3 cells are seeded at a low density (e.g., 200 cells/well) in 24-well plates and allowed to

adhere overnight.

The culture medium is replaced with fresh medium containing various concentrations of

UNC3866, UNC4219, or a vehicle control (e.g., DMSO).

The cells are incubated for a period of 6 days, with the medium and compounds being

replenished every 3 days.

At the end of the incubation period, the cells are fixed with ice-cold methanol.

The nuclei of the cells are stained with a fluorescent dye (e.g., DAPI).

The number of nuclei per well is quantified using a high-content imaging system.

The cell count for each treatment is normalized to the vehicle control.

EC50 values are determined by fitting the data to a dose-response curve.

Conclusion
The available experimental data robustly demonstrate that UNC3866 is a potent and selective

inhibitor of the CBX chromodomains of the PRC1 complex. Its ability to disrupt the PRC1

signaling pathway and inhibit cancer cell proliferation highlights its utility as a chemical probe

for studying the biological roles of these epigenetic readers. The inactive analog, UNC4219,

serves as an essential negative control, enabling researchers to confidently attribute the

observed biological effects of UNC3866 to its specific on-target activity. This well-characterized
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toolset of a potent inhibitor and its corresponding inactive control is invaluable for the rigorous

investigation of PRC1 biology and its implications in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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